![molecular formula C27H22F5NO4 B13389098 pentafluorophenyl N-[(9H-fluoren-9-ylmethoxy)carbonyl]norleucinate](/img/structure/B13389098.png)
pentafluorophenyl N-[(9H-fluoren-9-ylmethoxy)carbonyl]norleucinate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Pentafluorophenyl N-[(9H-fluoren-9-ylmethoxy)carbonyl]norleucinate is an organic compound with the molecular formula C27H22F5NO4. It is commonly used as a reagent in peptide synthesis and drug development. This compound temporarily protects amino acids by shielding the hydroxyl or amine group, preventing unnecessary reactions or degradation. It can be reduced or hydrolyzed when necessary .
Preparation Methods
The preparation of pentafluorophenyl N-[(9H-fluoren-9-ylmethoxy)carbonyl]norleucinate typically involves the reaction of fluorenmethanol, pentafluorobenzoic acid, and norleucine through acid catalysis and the action of an activator . The synthetic route can be summarized as follows:
Reactants: Fluorenmethanol, pentafluorobenzoic acid, and norleucine.
Catalyst: Acid catalyst.
Activator: Specific activator to facilitate the reaction.
Conditions: The reaction is carried out under controlled temperature and pressure to obtain the target product.
Chemical Reactions Analysis
Pentafluorophenyl N-[(9H-fluoren-9-ylmethoxy)carbonyl]norleucinate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: It can be reduced to remove the protective groups, revealing the functional groups of the amino acids.
Substitution: The compound can undergo substitution reactions where the pentafluorophenyl group is replaced by other functional groups.
Common reagents and conditions used in these reactions include:
Oxidizing agents: Such as hydrogen peroxide or potassium permanganate.
Reducing agents: Such as lithium aluminum hydride or sodium borohydride.
Substitution reagents: Such as nucleophiles like amines or alcohols.
The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
Pentafluorophenyl N-[(9H-fluoren-9-ylmethoxy)carbonyl]norleucinate has several scientific research applications, including:
Chemistry: Used in peptide synthesis to protect amino acids during the formation of peptide bonds.
Biology: Employed in the study of protein structure and function by facilitating the synthesis of peptides and proteins.
Medicine: Utilized in drug development to create peptide-based therapeutics.
Industry: Applied in the production of pharmaceuticals and other chemical products.
Mechanism of Action
The mechanism of action of pentafluorophenyl N-[(9H-fluoren-9-ylmethoxy)carbonyl]norleucinate involves the temporary protection of amino acids. The compound forms a protective group around the hydroxyl or amine group of the amino acid, preventing unwanted reactions. This protection can be removed through reduction or hydrolysis, revealing the functional groups for further reactions .
Comparison with Similar Compounds
Pentafluorophenyl N-[(9H-fluoren-9-ylmethoxy)carbonyl]norleucinate can be compared with other similar compounds, such as:
Pentafluorophenyl N-[(9H-fluoren-9-ylmethoxy)carbonyl]glycinate: Similar in structure but uses glycine instead of norleucine.
Pentafluorophenyl N-[(9H-fluoren-9-ylmethoxy)carbonyl]-N-methylglycinate: Another variant with N-methylglycine.
The uniqueness of this compound lies in its specific use of norleucine, which may provide different properties and reactivity compared to other similar compounds.
Properties
IUPAC Name |
(2,3,4,5,6-pentafluorophenyl) 2-(9H-fluoren-9-ylmethoxycarbonylamino)hexanoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H22F5NO4/c1-2-3-12-19(26(34)37-25-23(31)21(29)20(28)22(30)24(25)32)33-27(35)36-13-18-16-10-6-4-8-14(16)15-9-5-7-11-17(15)18/h4-11,18-19H,2-3,12-13H2,1H3,(H,33,35) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PPORTZOERPWAMY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC(C(=O)OC1=C(C(=C(C(=C1F)F)F)F)F)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H22F5NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
519.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
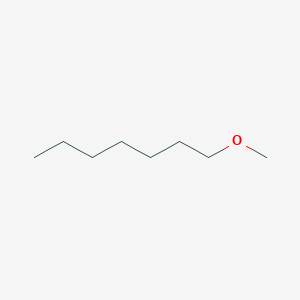
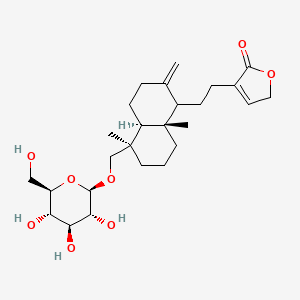
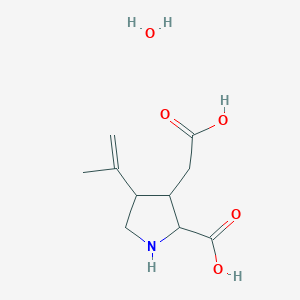
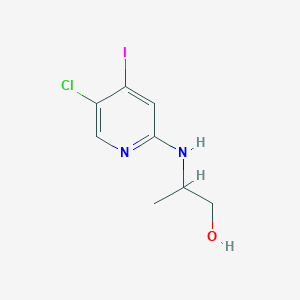
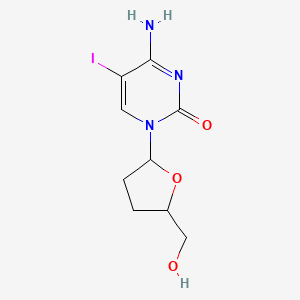
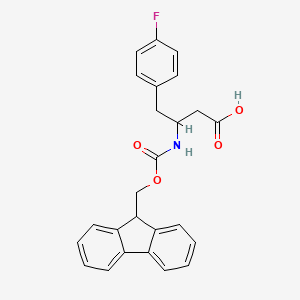
![Ethyl 3-(2-(((4-(N-((hexan-2-yloxy)carbonyl)carbamimidoyl)phenyl)amino)methyl)-1-methyl-N-(pyridin-2-YL)-1H-benzo[D]imidazole-5-carboxamido)propanoate](/img/structure/B13389056.png)
![2-{[(Benzyloxy)carbonyl]amino}-3-ethoxybutanoic acid](/img/structure/B13389058.png)
![5-Chloro-N-[(1S,2R)-2-hydroxy-3-(methoxymethylamino)-3-oxo-1-(phenylmethyl)propyl]-1H-indole-2-carboxamide; GPi 819](/img/structure/B13389070.png)
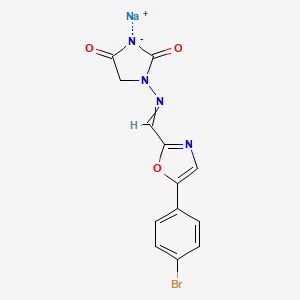
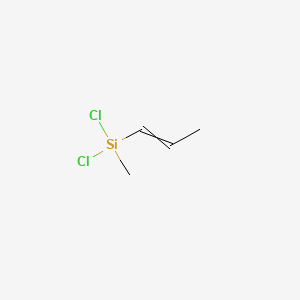

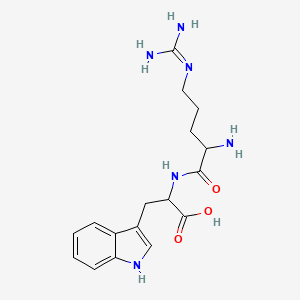
![[3-nitro-4-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyphenyl]methyl N-[6-[(3-acetyl-3,5,12-trihydroxy-10-methoxy-6,11-dioxo-2,4-dihydro-1H-tetracen-1-yl)oxy]-3-hydroxy-2-methyloxan-4-yl]carbamate](/img/structure/B13389118.png)
